1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone
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Overview
Description
1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone is an organic compound with the molecular formula C9H7F3OS It is characterized by the presence of trifluoromethyl and methylthio groups attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
The synthesis of 1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trifluorobenzene and methylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production: On an industrial scale, the production process may involve the use of continuous flow reactors and optimized reaction parameters to ensure high yield and purity of the final product
Chemical Reactions Analysis
1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl and methylthio groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles under specific conditions
Scientific Research Applications
1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate specific signaling pathways, leading to changes in cellular functions and responses
Comparison with Similar Compounds
1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone can be compared with similar compounds such as:
1-(3,5-Dichloro-4-fluorophenyl)ethanone: Similar in structure but with different halogen substitutions, leading to variations in reactivity and applications.
2,2,2-Trifluoro-1-phenylethanone: Lacks the methylthio group, resulting in distinct chemical properties and uses
Properties
Molecular Formula |
C9H7F3OS |
---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
1-(2,3,4-trifluoro-5-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H7F3OS/c1-4(13)5-3-6(14-2)8(11)9(12)7(5)10/h3H,1-2H3 |
InChI Key |
HCHLAUVIGLJWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1F)F)F)SC |
Origin of Product |
United States |
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